tert-butyl 5-(6-methylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-11-5-6-14(18-17-11)19-7-12-9-20(10-13(12)8-19)15(21)22-16(2,3)4/h5-6,12-13H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFNTGMGTVHBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 5-(6-methylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a compound with potential biological significance. Its structure suggests various pharmacological activities, which are crucial for drug development and therapeutic applications. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms, effects, and potential applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 304.38 g/mol. Its structural characteristics include a hexahydropyrrolo core fused with a pyridazine moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting disease progression.
- Receptor Modulation : The presence of the pyridazine ring indicates possible interactions with neurotransmitter receptors, which could influence neurological functions.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antitumor Activity : Some studies have shown that derivatives of pyrrolopyrrole compounds exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an anticancer agent.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
- Anticancer Studies : A study investigating the cytotoxic effects of related compounds on human cancer cell lines demonstrated significant inhibition of cell proliferation. Although specific data on this compound was not available, the results suggest a promising avenue for further research.
- Neuropharmacological Studies : Research into similar pyrrolopyrrole compounds has indicated modulation of neurotransmitter systems, suggesting that this compound may also affect cognitive functions or mood regulation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H24N4O2 |
| Molecular Weight | 304.38 g/mol |
| CAS Number | 2098004-57-8 |
| Purity | >98% (HPLC) |
| Biological Activity | Observations |
|---|---|
| Antitumor Activity | Potential cytotoxic effects |
| Anti-inflammatory Effects | Inhibition of cytokines |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of bicyclic amines with structural analogs differing in substituents, core heterocycles, or protective groups. Below is a systematic comparison with key analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Core Heterocycle Modifications: The pyrrolo[3,4-c]pyrrole core in the target compound provides a rigid, bicyclic structure ideal for mimicking peptide turn motifs. Replacement of one pyrrole ring with pyridine (CAS 1187933-06-7) increases basicity, improving aqueous solubility but altering hydrogen-bonding interactions .
Substituent Effects :
- The 6-methylpyridazine group in the target compound offers a planar, aromatic system capable of π-π stacking and hydrogen bonding, critical for kinase inhibition. Comparatively, the benzotriazole-5-carbonyl substituent (Compound 26, ) introduces a bulkier, electron-deficient heterocycle, which may enhance metabolic stability but reduce cell permeability .
Synthetic Strategies :
- The tert-butyl carbamate group is universally employed for amine protection, enabling facile deprotection under acidic conditions (e.g., TFA, as in ) .
- Coupling reactions (e.g., HATU-mediated amidation in ) yield high-purity intermediates (83% yield), whereas Pd-catalyzed cross-coupling () expands functionalization options for the pyrrolo-pyrrole core .
Spectroscopic and Physicochemical Properties :
- The target compound’s 6-methylpyridazine substituent is expected to downfield-shift aromatic protons in $ ^1H $-NMR compared to the benzotriazole analog (δ 8.03–7.59 in ).
- Molecular weight differences (e.g., 358.5 [M+H]+ for the benzotriazole analog vs. ~350–370 estimated for the target compound) reflect substituent contributions to logP and bioavailability .
Preparation Methods
Synthesis of Hexahydropyrrolo[3,4-c]pyrrole Core
- The hexahydropyrrolo[3,4-c]pyrrole scaffold is typically synthesized via cyclization reactions starting from appropriate amino acid derivatives or substituted pyrrole precursors.
- Reductive amination or intramolecular cyclization under acidic or basic conditions can be employed to close the bicyclic ring system.
- Hydrogenation may be used to saturate the pyrrole ring, yielding the hexahydro derivative.
Installation of tert-Butyl Carbamate Protecting Group
- The tert-butyl carbamate (Boc) group is introduced by treating the free amine on the hexahydropyrrolo[3,4-c]pyrrole core with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine or sodium bicarbonate) in solvents such as dichloromethane or acetonitrile.
- The reaction is generally performed at 0 °C to room temperature to avoid side reactions.
- The Boc group protects the amine during subsequent synthetic steps and can be removed under acidic conditions if needed.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Core cyclization | Intramolecular cyclization, acid/base catalysis | 70-85 | Controlled temperature for selectivity |
| Pyridazinyl substitution | Pd-catalyzed Suzuki coupling, base, solvent | 60-75 | Requires inert atmosphere |
| Boc protection | Boc2O, triethylamine, DCM, 0 °C to RT | 80-95 | Mild conditions, high selectivity |
Analytical and Purification Techniques
- Purification of intermediates and final product is commonly achieved by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Characterization includes NMR spectroscopy (^1H, ^13C), mass spectrometry, and HPLC to confirm purity and structure.
- Crystallization may be employed for final product isolation to enhance purity.
Research Findings and Optimization
- Optimization studies focus on improving regioselectivity during ring closure and substitution steps.
- The choice of catalyst and ligand in the cross-coupling step significantly affects yield and purity.
- Protecting group strategies such as Boc installation are critical to prevent side reactions and facilitate handling.
- Reaction scale-up requires careful control of temperature and atmosphere to maintain reproducibility.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Core Scaffold Formation | Intramolecular cyclization or reductive amination |
| Substituent Introduction | Pd-catalyzed cross-coupling or nucleophilic substitution |
| Protecting Group Installation | Boc protection with di-tert-butyl dicarbonate |
| Reaction Conditions | Mild to moderate temperatures, inert atmosphere |
| Purification | Silica gel chromatography, crystallization |
| Characterization Techniques | NMR, MS, HPLC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
